N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
Description
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridinyl-substituted pyrazole core and a trifluoromethylbenzamide moiety. The pyridine ring enhances solubility and hydrogen-bonding interactions with biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity, critical for pharmacokinetics .
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)16-5-1-3-13(9-16)17(26)23-7-8-25-12-15(11-24-25)14-4-2-6-22-10-14/h1-6,9-12H,7-8H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOKVCENQMEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities.
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been known to influence various biological pathways, leading to a range of downstream effects.
Pharmacokinetics
It’s known that the presence of electron-withdrawing groups like trifluoromethyl and pyridine can facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine.
Biological Activity
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide, a compound with the molecular formula and a molecular weight of 360.3 g/mol, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a pyrazole ring, which is further connected to a pyridine ring. The trifluoromethyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅F₃N₄O |
| Molecular Weight | 360.3 g/mol |
| CAS Number | 2097892-20-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites. This prevents substrate interaction and subsequent catalytic activity.
- Receptor Modulation : It can modulate receptor activity by binding to specific receptor sites, altering signaling pathways that lead to various physiological effects.
Antitubercular Activity
Recent studies have explored the compound's potential as an anti-tubercular agent. In a study assessing various substituted benzamide derivatives, compounds similar in structure exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Properties
The compound has also been evaluated for anticancer properties. Research indicates that derivatives containing similar functional groups have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, certain benzamide derivatives demonstrated moderate to high potency against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer efficacy .
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structures have been noted for their neuroprotective effects against excitotoxicity in neuronal cultures. These findings suggest potential applications in treating neurodegenerative diseases .
Case Study 1: Antitubercular Efficacy
A series of substituted benzamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, five compounds exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as lead compounds for further development .
Case Study 2: Anticancer Activity
In another study assessing the cytotoxicity of various benzamide derivatives on human embryonic kidney cells (HEK-293), it was found that most active compounds were non-toxic at effective concentrations, highlighting their therapeutic potential without significant side effects .
Scientific Research Applications
Chemistry
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation: Can be oxidized to introduce additional functional groups.
- Reduction: Capable of undergoing reduction reactions to modify its structure.
- Substitution: Engages in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Its mechanisms include:
- Enzyme Inhibition: By binding to active sites of enzymes, it can prevent substrate binding and catalytic activity.
- Receptor Modulation: Alters receptor signaling pathways, leading to various physiological effects.
Medicine
The compound has shown promise in medicinal chemistry, particularly regarding:
- Anticancer Activity: Research indicates potential efficacy against certain cancer types by inhibiting tumor growth.
- Anti-tubercular Properties: Investigated for its ability to combat tuberculosis through enzyme inhibition.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Anticancer Studies:
- Tuberculosis Research:
Comparison with Similar Compounds
Key Structural Features
The target compound’s pyridin-3-yl group on the pyrazole distinguishes it from analogs with thiophene (e.g., ) or piperazine substituents (e.g., ). These substitutions influence receptor binding and selectivity.
Table 1: Structural and Functional Comparison
Key Observations
- Pyridinyl vs. Thiophene Substitution : The target compound’s pyridin-3-yl group (vs. thiophene in ) likely enhances hydrogen-bonding with kinase ATP-binding pockets, improving selectivity .
- Trifluoromethyl vs.
- Piperazine vs. Pyrazole Linkers : Piperazine-containing analogs () exhibit divergent activity (e.g., dopamine receptor binding) due to altered pharmacophore geometry .
Selectivity and Therapeutic Potential
- Kinase Inhibition : The target compound’s pyridinyl-pyrazole scaffold aligns with Plk1 inhibitors (), but its trifluoromethylbenzamide may reduce off-target effects compared to bromomethyl derivatives .
- Anticancer Activity : While highlights imidazo[1,2-a]pyrazine-based benzamides for anticancer use, the target compound’s pyridine core may offer improved blood-brain barrier penetration .
Q & A
Q. Table 1: Synthesis Optimization
| Step | Catalyst/Reagent | Temp/Time | Yield | Reference |
|---|---|---|---|---|
| Pyrazole-ethylamine | CuBr, Cs₂CO₃ | 35°C, 48h | 17.9% | |
| Benzamide coupling | K₂CO₃, DMF | 80°C, 10h | 32-85% | |
| Purification | Silica gel (EtOAc/Hex) | - | 77-85% |
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (δ 8.87 ppm for pyridyl protons) and benzamide carbonyl (δ 165-170 ppm) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 518.2 [M+H]⁺) and detects isotopic patterns for trifluoromethyl groups .
- X-ray diffraction : Resolves conformational flexibility of the ethyl linker and pyridine-pyrazole dihedral angles .
How do structural modifications at the pyrazole or benzamide moieties influence biological activity?
Advanced Research Question
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., CF₃) enhances kinase inhibition (IC₅₀ < 100 nM) but reduces solubility .
- Benzamide modifications : Replacing trifluoromethyl with cyano groups improves metabolic stability (t₁/₂ > 2h in liver microsomes) but weakens target binding .
- Ethyl linker elongation : Increases off-target effects (e.g., hERG inhibition) due to enhanced lipophilicity (logP > 4.5) .
Q. Table 2: Structure-Activity Relationships (SAR)
| Modification | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂) | Reference |
|---|---|---|---|
| Pyrazole-CF₃ | 85 | 0.8h | |
| Benzamide-CN | 120 | 2.5h | |
| Ethyl linker (C3) | 95 | 1.2h |
How can computational methods guide the design of analogs with improved target binding?
Advanced Research Question
- Molecular docking : Identifies key interactions (e.g., hydrogen bonds between benzamide carbonyl and kinase hinge region) .
- MD simulations : Predicts conformational stability of the pyridyl-pyrazole moiety in aqueous environments .
- QSAR models : Prioritize substituents with optimal steric/electronic properties (e.g., trifluoromethyl vs. methyl) .
What are common impurities encountered during synthesis, and how are they removed?
Basic Research Question
- Impurity A : Unreacted pyrazole-ethylamine (removed via acidic wash, HCl 1M) .
- Impurity B : Benzamide hydrolysis product (purified by reverse-phase HPLC, 10-40% acetonitrile gradient) .
- Impurity C : Ethyl linker oxidation byproducts (controlled under inert N₂ atmosphere) .
How to resolve discrepancies in biological activity data across different assay conditions?
Advanced Research Question
- Assay standardization : Use ATP concentration-matched kinase assays (e.g., 10 µM ATP) to minimize variability .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize IC₅₀ values .
- Statistical analysis : Apply Grubbs’ test to exclude outliers in dose-response curves .
What is the role of the trifluoromethyl group in the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity : CF₃ increases logP by 0.5–1.0 units, enhancing membrane permeability .
- Metabolic stability : Reduces CYP3A4-mediated oxidation (CLint < 10 µL/min/mg) .
- Electron-withdrawing effects : Stabilizes benzamide carbonyl resonance, improving target binding .
What strategies improve metabolic stability without compromising potency?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
